5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one
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Overview
Description
5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound notable for its unique structural components
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis via Mannich Reaction: The initial step could involve the reaction between 3-(allyloxy)benzaldehyde and 2-(dimethylamino)ethylamine in the presence of formaldehyde, resulting in the formation of the corresponding Mannich base.
Cyclization and Functionalization: Subsequent cyclization involving the Mannich base with 2-thiophene carboxylic acid under acidic or basic conditions leads to the formation of the pyrrolone core. The hydroxy functionality is introduced through post-synthetic modification, likely via a selective hydroxylation reaction.
Purification: Purification methods include recrystallization and chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired compound's purity.
Industrial Production Methods
Industrial-scale production may follow similar synthetic pathways but optimized for cost-efficiency and yield. It typically involves batch processing or continuous flow chemistry techniques, large-scale purification, and rigorous quality control measures to ensure consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the pyrrolone ring is prone to oxidation, forming corresponding ketones or quinones under strong oxidizing conditions.
Reduction: The carbonyl group adjacent to the thiophene ring can undergo reduction reactions to yield hydroxyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Alkyl halides, acid chlorides, or sulfonates under basic or acidic conditions.
Major Products
Depending on the reaction, major products include oxidized ketones/quinones, reduced alcohols, and substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules with potential use in organic electronics, catalytic systems, and as intermediates in fine chemical production.
Biology
Biologically, 5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one exhibits activity in enzyme inhibition studies, protein-ligand interactions, and as a probe for biochemical assays.
Medicine
In medicinal chemistry, it's explored for its potential as an anti-inflammatory agent, analgesic, or anticancer compound due to its unique molecular scaffold that interacts with biological targets.
Industry
Industrial applications include its role as a precursor in the synthesis of specialty polymers, advanced materials for electronic devices, and in the development of novel agrochemicals.
Mechanism of Action
Molecular Targets and Pathways
The compound's mechanism of action primarily involves interactions with specific enzymes and receptors. The dimethylaminoethyl group may facilitate binding to enzyme active sites, while the hydroxy and carbonyl groups could engage in hydrogen bonding and electrostatic interactions. These interactions disrupt biological processes like signal transduction, metabolic pathways, or cellular proliferation, which are critical in its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
2-(dimethylamino)ethyl-3-hydroxy-5-(3-(allyloxy)phenyl)-4-(thiophene-2-carbonyl)pyrazole
N-(2-(dimethylamino)ethyl)-5-(3-(allyloxy)phenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-indole-2-carboxamide
Uniqueness
What sets 5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one apart is its unique combination of functional groups that offer diverse reactivity and potential biological activity, making it a versatile molecule for various scientific and industrial applications. The presence of both the thiophene ring and the pyrrolone core is a distinctive feature that contributes to its uniqueness compared to other structurally similar compounds.
Biological Activity
The compound 5-(3-(allyloxy)phenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule with a complex structure that suggests potential biological activities. Its molecular formula is C23H26N2O5 and it has significant implications in pharmacology, particularly in anti-inflammatory and analgesic research.
Molecular Structure
The structure of the compound includes:
- Allyloxy group : Contributes to its reactivity and interaction with biological targets.
- Dimethylaminoethyl group : May enhance solubility and biological activity.
- Hydroxy and thiophene carbonyl groups : Implicated in various biochemical interactions.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:
1. Anti-inflammatory Activity
Studies have shown that derivatives of pyrrolones, similar to this compound, display significant anti-inflammatory properties. For instance, compounds with similar structural motifs have been tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.
2. Analgesic Effects
Preliminary data suggest potential analgesic effects, particularly through modulation of pain pathways. The presence of the dimethylamino group may enhance interaction with pain receptors.
3. Antioxidant Properties
The compound's structure suggests potential antioxidant activity, which is crucial for mitigating oxidative stress-related damage in cells.
Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this specific molecule.
Case Study 1: COX Inhibition
A study focused on various pyrrolone derivatives demonstrated that compounds with similar structures exhibited selective COX-II inhibition. The most potent derivative showed an IC50 value significantly lower than standard anti-inflammatory drugs, indicating promising therapeutic potential.
Case Study 2: Pain Modulation
In vivo models assessing pain modulation revealed that certain pyrrolone derivatives could effectively reduce pain responses in animal models, suggesting that the compound may share similar mechanisms of action.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]-4-hydroxy-2-(3-prop-2-enoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-4-12-28-16-8-5-7-15(14-16)19-18(20(25)17-9-6-13-29-17)21(26)22(27)24(19)11-10-23(2)3/h4-9,13-14,19,26H,1,10-12H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNBEBPBXBGPFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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